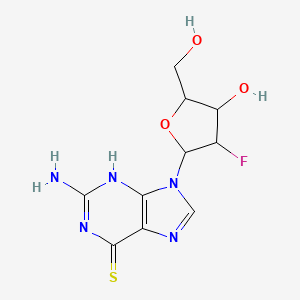

2'-Deoxy-2'-fluoro-arabino-6-thioguanosine

Description

Classification as a Purine (B94841) Nucleoside Analog

2'-Deoxy-2'-fluoro-arabino-6-thioguanosine is classified as a purine nucleoside analog. medchemexpress.commedchemexpress.com This classification is based on its core structure, which consists of a purine base—specifically, a derivative of guanine (B1146940)—covalently bonded to a modified sugar moiety. Purine nucleoside analogs are a significant class of compounds in medicinal chemistry, known for their broad therapeutic activities. medchemexpress.commedchemexpress.combiosynth.com The mechanism of action for many purine analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com The structural similarity of these analogs to natural purine nucleosides, such as guanosine (B1672433) and adenosine (B11128), allows them to be recognized and processed by cellular enzymes, leading to their incorporation into nucleic acids or the inhibition of key enzymatic pathways. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 9-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-2-amino-6-thiopurine | metkinenchemistry.com |

| Chemical Formula | C₁₀H₁₂FN₅O₃S | metkinenchemistry.com |

| Molecular Weight | 301.2974 g/mol | metkinenchemistry.com |

| Appearance | Off-white crystals | metkinenchemistry.com |

Historical Context of Fluorinated Nucleosides in Biomedical Research

The incorporation of fluorine into nucleoside molecules represents a pivotal strategy in drug design, with a history spanning over five decades. mdpi.comnih.gov This approach has led to the development of numerous FDA-approved drugs for treating cancer and viral infections. mdpi.comnih.gov The introduction of a fluorine atom can dramatically alter a molecule's biological profile by modifying its electronic properties, conformation, and stability. mdpi.com

Key advantages of fluorination in nucleoside analogs include:

Enhanced Metabolic Stability : Fluorine can protect the glycosidic bond—the link between the sugar and the base—from enzymatic cleavage, increasing the drug's persistence in the body. mdpi.comnih.gov

Improved Pharmacokinetics : The addition of fluorine can increase the lipophilicity of the nucleoside, which can affect its absorption, distribution, metabolism, and excretion. nih.govmdpi.com

Altered Biological Activity : The high electronegativity of fluorine can change how the analog interacts with target enzymes, such as viral polymerases or ribonucleotide reductase, often leading to potent inhibition. nih.govnih.gov

The synthesis of 2'-fluoro nucleoside analogs was a significant breakthrough, with initial methods involving the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride. nih.gov Since then, a variety of synthetic strategies have been developed to create these compounds for evaluation as antiviral and anticancer agents. nih.govmdpi.com

Rationale for Arabino and Thio Modifications in Nucleoside Design

The design of this compound incorporates two other critical modifications: the arabinose sugar configuration and the thio- group on the purine base. Each modification is intended to bestow specific, advantageous properties.

Arabino Modification:

Nucleosides containing an arabinose sugar instead of a ribose or deoxyribose sugar are known as arabinosides. researchgate.netnih.gov The defining feature of an arabinose sugar in this context is the stereochemistry of the hydroxyl group at the 2' ("prime") position of the sugar ring, which is in the "up" or beta configuration, an inversion compared to the "down" configuration in natural ribosides. researchgate.netnih.gov This structural change is significant and forms the basis for several important anticancer and antiviral drugs. researchgate.netnih.gov

The combination of a 2'-fluoro group with the arabinose configuration (2'F-ANA) results in oligonucleotides that are resistant to degradation by nucleases. nih.gov This modification enhances the binding affinity of the analog to RNA targets and can create a hybrid duplex structure that is recognized by enzymes like RNase H, a key component of the mechanism for some antisense therapies. nih.govnih.gov The through-space interaction between the 2'-fluorine and the H6/H8 protons of the nucleobase is a unique feature of these analogs. nih.gov Research has shown that oligonucleotides modified with 2'F-ANA demonstrate potent and persistent gene-silencing effects. nih.govrsc.org

Thio Modification:

The replacement of the oxygen atom at the 6-position of the guanine base with a sulfur atom creates a thiopurine, specifically 6-thioguanine (B1684491). Thiopurines are a well-established class of antimetabolites. The parent compound, 6-thioguanine, exerts its cytotoxic effects primarily through its incorporation into DNA, which disrupts DNA replication and leads to cell death. nih.gov Its deoxyribonucleoside form, 2'-Deoxy-6-thioguanosine, is known to inhibit the activation of transcription factors and the synthesis of pro-inflammatory cytokines. biosynth.com The introduction of a thio- group at the 4'-position of the sugar ring is also a strategy used to create nucleoside analogs with potential applications in oncology and virology. rsc.org

By combining these three distinct modifications—fluorination at the 2' position, an arabinose sugar backbone, and a 6-thio-purine base—this compound is engineered as a highly specialized molecule for biomedical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FN5O3S |

|---|---|

Molecular Weight |

301.30 g/mol |

IUPAC Name |

2-amino-9-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

InChI |

InChI=1S/C10H12FN5O3S/c11-4-6(18)3(1-17)19-9(4)16-2-13-5-7(16)14-10(12)15-8(5)20/h2-4,6,9,17-18H,1H2,(H3,12,14,15,20) |

InChI Key |

JUTLSTZAVHUSSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)NC(=NC2=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deoxy 2 Fluoro Arabino 6 Thioguanosine and Its Analogs

Stereoselective Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranose Sugars

The creation of the fluorinated arabinose sugar in its correct stereochemical form is the foundational step in the synthesis of the target nucleoside.

Derivatization from D-Xylose and Related Carbohydrates

Another important precursor, 1,3,5-tri-O-benzoyl-d-ribose, is also utilized in the synthesis of 2'-deoxy-2'-fluoro-β-d-arabinonucleosides. nih.gov This intermediate can be subsequently fluorinated and converted into a glycosyl donor for coupling with a nucleobase. nih.gov

Fluorination Strategies (e.g., DAST-mediated)

The introduction of the fluorine atom at the 2'-position with the desired arabino configuration is a critical transformation. Diethylaminosulfur trifluoride (DAST) is a widely employed reagent for this purpose, capable of fluorinating alcohols, aldehydes, and ketones. numberanalytics.comsigmaaldrich.comnih.gov The reaction of DAST with a suitably protected sugar alcohol proceeds via nucleophilic substitution. acs.org For example, 1,3,5-tri-O-benzoyl-d-ribose can be treated with DAST in dichloromethane (B109758) to produce 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-d-arabinofuranose in good yield. nih.gov This key fluorinated sugar can then be converted into 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-arabinofuranosyl bromide, a reactive species for glycosylation. nih.gov The reactivity and selectivity of DAST are influenced by factors such as the substrate's nature, the solvent, and the reaction temperature. numberanalytics.com

Glycosylation Approaches for Purine (B94841) Nucleobase Attachment

With the fluorinated sugar in hand, the next step is to attach the purine nucleobase stereoselectively to form the crucial C-N glycosidic bond, aiming for the biologically active β-anomer.

Fusion Methods with Halogenated Purines

The fusion method involves the direct reaction of a protected sugar with a heterocyclic base, often a halogenated purine, at elevated temperatures. This condensation reaction can be used to synthesize nucleosides, including those with 2'-deoxy-2'-fluoro-D-arabinopyranosyl structures, by reacting a protected sugar like 1,3,4-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinopyranose with a silylated base in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) triflate. tandfonline.com While effective, this method can sometimes lead to a mixture of anomers that require subsequent separation.

Stereospecific Sodium Salt Glycosylation Procedures

To achieve greater control over the stereochemistry of the glycosidic bond, the sodium salt glycosylation procedure is often employed. nih.gov This method involves generating the sodium salt of the purine base using a strong base like sodium hydride. The resulting nucleophilic purine anion then reacts with a glycosyl halide. This reaction typically proceeds through an SN2 mechanism, which results in the inversion of stereochemistry at the anomeric carbon (C1') of the sugar, leading to a high yield of the desired β-nucleoside. nih.gov This procedure has been successfully applied to the synthesis of various β-D-2'-deoxyribofuranosides of benzimidazole (B57391) and its analogs. nih.gov

Introduction of the 6-Thioguanine (B1684491) Moiety

The final stage in the synthesis of the target compound is the conversion of a 6-substituted purine nucleoside into the 6-thioguanine derivative. Several 6-chloropurine (B14466) nucleoside analogs have been synthesized and evaluated for their biological activities. nih.govnih.gov The 6-chloropurine riboside itself serves as a valuable precursor in the synthesis of various adenosine (B11128) derivatives. caymanchem.com The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a sulfur nucleophile. A common method for this transformation is to react the 6-chloropurine nucleoside with a sulfur source, such as thiourea (B124793) or sodium hydrosulfide (B80085). This thionation step effectively converts the 6-chloro functionality into a 6-thio group, completing the synthesis of 2'-deoxy-2'-fluoro-arabino-6-thioguanosine.

Post-Glycosylation Modifications (e.g., from 6-chloropurine)researchgate.netglenresearch.comnih.gov

A common and effective strategy for synthesizing guanosine (B1672433) analogs, which can be extended to thioguanosine analogs, is the post-glycosylation modification of a pre-formed nucleoside. This approach typically begins with the coupling of a protected sugar moiety with a purine derivative that is easier to handle or more reactive, such as 2-amino-6-chloropurine (B14584) or 2,6-dichloropurine (B15474). scispace.comresearchgate.net

The synthesis of the guanine (B1146940) analog, for instance, has been achieved via the condensation of 2,6-dichloropurine with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. scispace.com Alternatively, stereoselective anion glycosylation can be performed using the potassium salt of 2-amino-6-chloropurine and a bromo-sugar. researchgate.net Once the desired N-9-β-nucleoside is formed with the chloro-substituted purine, the 6-chloro group can be converted to the desired functionality. To obtain the 6-thioguanosine (B559654) derivative, the 6-chloro intermediate would undergo a nucleophilic substitution reaction with a sulfur source, such as sodium hydrosulfide or thiourea, to introduce the thione group at the C6 position. This method allows for the late-stage introduction of the sensitive thio-functionality, avoiding potential side reactions during the initial glycosylation and protection steps.

The table below summarizes a representative post-glycosylation pathway.

| Step | Precursor | Reagents | Product | Purpose |

| 1 | 2-amino-6-chloropurine + Protected 2-deoxy-2-fluoro-arabinofuranosyl bromide | Base (e.g., potassium salt formation) | Protected 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-2-amino-6-chloropurine | Formation of the N-glycosidic bond. researchgate.net |

| 2 | Protected 6-chloropurine nucleoside | Sulfurating agent (e.g., NaSH, Thiourea) | Protected this compound | Conversion of the 6-chloro group to a 6-thione group. |

| 3 | Protected 6-thioguanosine nucleoside | Deprotection reagents (See section 2.4) | This compound | Removal of protecting groups to yield the final compound. nih.gov |

Enzymatic Synthesis Approaches to 6-Thiopurine Nucleosidesnih.govwikipedia.org

Enzymatic methods offer a green and highly selective alternative to classical chemical synthesis for producing nucleoside analogs. researchgate.net The biosynthesis of 6-thiopurine nucleosides primarily utilizes enzymes from the purine salvage pathway. nih.gov

Key enzymes in this process are nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs), which catalyze transglycosylation reactions. researchgate.net In these reactions, a sugar moiety is transferred from a donor nucleoside to an acceptor nucleobase, such as 6-thioguanine. researchgate.net This process is reversible, with NPs cleaving the glycosidic bond of a nucleoside in the presence of phosphate (B84403) to form a ribose- or deoxyribose-1-phosphate intermediate and the free nucleobase. researchgate.net This intermediate can then be coupled to a different base.

For the synthesis of this compound, a potential enzymatic route could involve a suitably engineered NP or NDT capable of recognizing both 6-thioguanine as the base and a donor nucleoside carrying the 2'-deoxy-2'-fluoro-arabinose sugar. Researchers have successfully co-expressed purine and pyrimidine (B1678525) nucleoside phosphorylases in E. coli, using the intact cells as efficient biocatalysts for synthesizing various nucleosides, achieving high conversion yields under mild conditions (e.g., pH 7.5, 50°C). nih.gov

Another critical enzyme is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of 6-thioguanine (6-TG) directly to 6-thioguanosine monophosphate (6-TGMP) using phosphoribosyl pyrophosphate (PRPP) as the sugar donor. wikipedia.orgnih.gov While this typically yields the ribonucleotide, engineered enzymes or modified pathways could potentially be adapted for deoxyfluoro-arabinose derivatives.

| Enzyme Class | Mechanism | Substrates | Product | Key Advantages |

| Nucleoside Phosphorylase (NP) | Transglycosylation | 6-Thioguanine + Sugar Donor (e.g., Thymidine) | 6-Thioguanine Nucleoside | High specificity, mild reaction conditions, reversible. nih.govresearchgate.net |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Phosphoribosylation | 6-Thioguanine + PRPP | 6-Thioguanosine monophosphate (6-TGMP) | Direct conversion to the active nucleotide form. nih.gov |

Protection Group Chemistry and De-protection Strategiesglenresearch.comnih.gov

The chemical synthesis of complex nucleosides like this compound is critically dependent on the use of protecting groups. umich.edu These temporary modifications are essential to prevent unwanted side reactions at reactive sites, such as the hydroxyl groups of the sugar and the exocyclic amino and thione groups of the purine base. umich.eduspringernature.com

For the sugar moiety, the 5'-hydroxyl group is often protected with an acid-labile group like dimethoxytrityl (DMTr) or monomethoxytrityl (MMTr) to allow for sequential chain assembly in oligonucleotide synthesis. scispace.comumich.edu The 3'-hydroxyl group may be protected with an acyl group like benzoyl (Bz). scispace.com

The protection of the 6-thioguanine base presents a significant challenge. The thione functionality is susceptible to oxidation and hydrolysis during synthesis and deprotection. nih.gov To prevent this, the sulfur atom is often protected, for instance, with a cyanoethyl group. nih.gov The exocyclic amino group (N2) of guanine is typically protected with an acyl group, such as isobutyryl (i-Bu) or phenoxyacetyl. scispace.comnih.gov

Deprotection strategies must be carefully chosen to remove all protecting groups without damaging the final molecule. glenresearch.com The choice of deprotection reagents depends on the stability of the protecting groups used. glenresearch.com For oligonucleotides containing the sensitive 2'-deoxy-6-thioguanosine, a specialized deprotection cocktail, such as a mixture of sodium hydroxide (B78521) and sodium hydrogen sulfide, has been used to cleave the protecting groups while preserving the thione functionality. nih.gov Standard deprotection with ammonium (B1175870) hydroxide, while common for many oligonucleotides, must be used with caution, although it has been shown to be effective for 2'-F-ANA oligonucleotides under certain conditions. glenresearch.com

| Functional Group | Protecting Group Example | Abbreviation | Deprotection Condition |

| 5'-Hydroxyl | Monomethoxytrityl scispace.com | MMTr | Mild Acid (e.g., dichloroacetic acid) umich.edu |

| N2-Amine (Guanine) | Isobutyryl scispace.com / Phenoxyacetyl nih.gov | i-Bu / Pac | Base (e.g., ammonium hydroxide, NaOH) glenresearch.comnih.gov |

| 6-Thione | Cyanoethyl nih.gov | CNEt | Base (e.g., NaOH/NaSH mixture) nih.gov |

Modern Synthetic Innovations and Bioconversion Technologiesnih.govspringernature.com

Recent advances in synthetic chemistry and biotechnology are overcoming many of the challenges associated with traditional nucleoside analog synthesis. natahub.org Key innovations focus on improving efficiency, scalability, and sustainability by minimizing protection/deprotection steps and harsh reagents. researchgate.netnatahub.org

One of the most promising areas is the use of cascade biocatalysis, where multiple enzymatic steps are performed in a single reaction vessel ("one-pot"). researchgate.net This approach avoids the need for isolating and purifying intermediates, significantly streamlining the process. For example, researchers have engineered variants of the enzyme deoxyribose-5-phosphate aldolase (B8822740) (DERA) to accept a wider range of substrates. natahub.org These engineered enzymes have been integrated into one-pot biocatalytic cascades to synthesize 2'-functionalized nucleoside analogs, including those with 2'-F modifications, without the need for protecting groups. natahub.org

These bioconversion methods are highly stereoselective and operate under mild, environmentally friendly conditions. researchgate.net The development of such enzymatic platforms offers a scalable and flexible route to producing critical intermediates for therapeutic oligonucleotides, helping to reduce manufacturing costs and environmental impact. natahub.org

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Traditional Chemical Synthesis | Multi-step; Requires extensive use of protecting groups. scispace.comresearchgate.net | Well-established, versatile for many analogs. | Time-consuming, uses harsh reagents, often low overall yield, environmental concerns. researchgate.net |

| Modern Biocatalysis | One-pot enzymatic cascades; Engineered enzymes (e.g., DERA); No protecting groups needed. natahub.orgresearchgate.net | Highly efficient and stereoselective, mild conditions, sustainable, scalable. researchgate.netnatahub.org | Enzyme development can be complex; substrate scope may be limited to specific enzyme families. |

Preclinical Biological Activities of 2 Deoxy 2 Fluoro Arabino 6 Thioguanosine and Structural Analogs

Antitumor Efficacy in In Vitro Cell Line Models

Structural analogs of 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine have shown promise as anticancer agents, exhibiting cytotoxic effects against both hematological cancers and solid tumors.

Lymphoid malignancies, a group of blood cancers affecting the lymphatic system, represent a potential target for nucleoside analogs mdpi.com. While specific studies on this compound in lymphoid cell lines were not prominent in the reviewed literature, the general class of nucleoside analogs has been a cornerstone of therapy for these diseases. The mechanism of action for many of these compounds involves interference with DNA and RNA synthesis, leading to cell death. The development of targeted therapies and nanotechnology-based delivery systems continues to improve outcomes for patients with these complex diseases mdpi.com.

The structural analog 6-thio-2'-deoxyguanosine (THIO) has demonstrated notable efficacy against various solid tumor cell lines. In preclinical studies, THIO was effective against a majority of human and mouse glioma cell lines, including those that had acquired resistance to the standard chemotherapeutic agent temozolomide. nih.govnih.gov The compound induced apoptotic cell death and was also effective in human glioma cells grown as neurospheres nih.govnih.gov. Mechanistically, THIO is a telomerase substrate precursor that gets incorporated into telomeres, leading to telomeric DNA damage and subsequent cell death in telomerase-positive tumor cells nih.gov. Beyond gliomas, THIO has also shown the ability to suppress tumor growth in A549 lung cancer cells and has demonstrated efficacy against melanoma cells resistant to other targeted therapies nih.gov.

Another related compound, 1-(2-Deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)-cytosine (4'-thio-FAC), has also been investigated for its antitumor mechanism. This analog was found to inhibit cellular DNA synthesis, with its triphosphate form showing potent inhibitory action against DNA polymerase α nih.gov.

The cytotoxic activity of nucleoside analogs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values provide a measure of the potency of a compound against a specific cell line.

For instance, the analog 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-fluorouracil (2'F-ara-FU) demonstrated an effective dose for 50% plaque formation inhibition (ED50) of 16 µM against the AD169 strain of Human Cytomegalovirus nih.gov. The related compound 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) showed a 50% cell growth inhibitory dose of 8 µM nih.gov. In antiviral assays, an analog of acyclovir exhibited a remarkable IC50 value of 6.8 µg/ml against HSV-1, which was comparable to that of acyclovir itself (1.5 µg/ml) scienceasia.org. The table below presents a summary of reported cytotoxicity values for structural analogs.

Table 1: Comparative Cytotoxicity of Structural Analogs

| Compound | Cell Line / Virus | IC50 / ED50 Value | Source(s) |

|---|---|---|---|

| 2'F-ara-FU | HCMV (AD 169) | 16 µM (ED50) | nih.gov |

| FIAC | Uninfected Cells | 8 µM (Cell Growth) | nih.gov |

| Sulfated Glycolipid | HSV-1 | 6.8 µg/ml (IC50) | scienceasia.org |

Antiviral Efficacy in In Vitro and In Vivo Preclinical Models

In addition to their antitumor effects, various 2'-fluoro-arabino and thiopyrimidine nucleoside analogs have been evaluated for their activity against several DNA viruses.

The analog 2'-fluoro-2'-deoxycytidine (dCfl) has demonstrated considerable antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Its efficacy was found to be comparable to araC and more efficient than br5dC, although less potent than acyclovir nih.gov. Experiments with thymidine kinase-negative strains of HSV-1 suggested that the viral kinase phosphorylates dCfl nih.gov. Other synthetic 2-thiopyrimidine nucleoside analogues have also shown potent anti-HSV activity. Specifically, 2'-deoxy-5-methyl- and 2'-deoxy-5-iodo-2-thiouridines were identified as having the most potent activity against HSV researchgate.net.

Human cytomegalovirus (HCMV) is another DNA virus that is a target for nucleoside analogs. The compound 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) was identified as a selective anti-HCMV agent in vitro, with a 50% antiviral effective dose of 0.6 µM nih.gov. Another analog, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-fluorouracil (2'F-ara-FU), inhibited HCMV plaque formation with an ED50 of 16 µM for the AD 169 strain nih.gov. The mechanism for its selective inhibition is thought to involve better phosphorylation by cellular thymidine kinase in virus-infected cells and the incorporation of its triphosphate form into newly synthesized viral DNA by the viral polymerase nih.gov.

Inhibition of Human Immunodeficiency Virus (HIV) Replication

The direct preclinical activity of this compound against the Human Immunodeficiency Virus (HIV) is not extensively documented in publicly available research. However, studies on structural analogs, particularly those incorporating the 2'-deoxy-2'-fluoroarabinonucleotide (FANA) moiety, provide insights into the potential anti-HIV applications of this class of compounds.

Research has focused on the use of FANA-modified antisense oligonucleotides (ASOs) and aptamers. FANA ASOs targeting conserved regions of the HIV-1 genome have demonstrated potent inhibition of viral replication in infected human primary cells. The mechanism of action for these FANA ASOs is twofold: they activate RNase H1 to cleave the target viral RNA and they sterically hinder the dimerization of the viral genome. This dual mechanism contributes to a strong suppression of HIV-1 replication without significant cytotoxicity or induction of immune responses.

Furthermore, FANA-based aptamers have been developed to target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. One such aptamer, FA1, has been shown to bind to HIV-1 RT with high affinity, in the low picomolar range. This binding results in a strong inhibition of the enzyme's activity. The unique structural properties conferred by the FANA modification are crucial for this high-affinity interaction, as a complete DNA version of the same aptamer exhibited significantly lower binding to HIV-1 RT. nih.gov

| Compound/Analog | Target | Mechanism of Action | Observed Effect |

| FANA Antisense Oligonucleotides | HIV-1 Genome | RNase H1 activation, Steric hindrance of dimerization | Strong suppression of HIV-1 replication |

| FANA Aptamer (FA1) | HIV-1 Reverse Transcriptase | High-affinity binding and inhibition | Strong inhibition of RT activity |

| 1-(3-Azido-2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (F-AZT) | HIV | Not specified | No significant anti-HIV activity |

| 1-(2,3-dideoxy-2-fluoro-beta-D-threopentofuranosyl)cytosine (F-DDC) | HIV-1 | Not specified | Anti-HIV-1 activity with a low therapeutic index |

Antiviral Effects against Influenza Virus

The structural analog 2'-deoxy-2'-fluoroguanosine (B44010) has demonstrated notable inhibitory effects against the influenza virus. This nucleoside analog undergoes phosphorylation by cellular enzymes and acts as a reversible inhibitor of influenza virus replication. Studies in chick embryo cells have shown that at a concentration of 10 microM, 2'-deoxy-2'-fluoroguanosine effectively blocks both primary and secondary transcription of the influenza virus RNA. Importantly, this inhibition of viral transcription occurs without a corresponding inhibition of host cell protein synthesis, even at high concentrations of the compound (200 microM).

In vitro assays have further elucidated the mechanism of action. The triphosphate form of 2'-deoxy-2'-fluoroguanosine is a competitive inhibitor of the influenza virus transcriptase, with a Ki of 1.0 microM. In contrast, cellular DNA polymerase alpha and RNA polymerase II are only weakly inhibited or are insensitive to the triphosphate analog. Kinetic studies have revealed that in the absence of GTP, the triphosphate of 2'-deoxy-2'-fluoroguanosine leads to the termination of the elongating viral RNA chain. The incorporation of a single nucleotide of the analog into the viral RNA is sufficient to halt further transcription. The specificity of this inhibitory action is highlighted by the fact that transcriptase from a partially resistant virus strain was found to be 10-fold less susceptible to the inhibitor.

| Compound | Virus | Mechanism of Action | Key Findings |

| 2'-deoxy-2'-fluoroguanosine | Influenza Virus | Competitive inhibitor of viral transcriptase, chain termination of viral RNA | Blocks primary and secondary viral transcription; Specific for viral polymerase over cellular polymerases |

Activity against Varicella Zoster Virus (VZV)

While direct studies on this compound against Varicella Zoster Virus (VZV) are limited, research on structural analogs provides evidence for the potential antiviral activity of this class of compounds against VZV. A series of 6-alkylaminopurine arabinosides, which share the arabinose sugar moiety, have been synthesized and shown to inhibit VZV replication. nih.gov The antiviral activity of these nucleosides was found to be specific to VZV, with no significant effect on other herpesviruses. nih.gov

The potency of these arabinoside analogs correlated with their efficiency as substrates for the VZV-encoded thymidine kinase. The most potent among the tested compounds were the arabinosides of 6-methylaminopurine and 6-dimethylaminopurine, with 50% inhibitory concentrations (IC50) against VZV of 3 and 1 microM, respectively. nih.gov These compounds were not cytotoxic to uninfected host cells at concentrations up to 100 microM. nih.gov Furthermore, they were not significantly phosphorylated by cellular adenosine (B11128) kinase or 2'-deoxycytidine kinase and were resistant to deamination by adenosine deaminase. nih.gov The VZV-dependent phosphorylation of these nucleosides suggests a selective mechanism of action and a potential for potent and targeted therapy for VZV infections. nih.gov

Additionally, studies on 2''-fluoro-arabinosylpyrimidines have demonstrated their susceptibility against various strains of VZV, further supporting the potential of the 2'-fluoro-arabino moiety in anti-VZV drug design.

| Analog Class | Virus | Mechanism of Action | Potency (IC50) |

| 6-alkylaminopurine arabinosides | Varicella Zoster Virus (VZV) | Substrate for VZV-encoded thymidine kinase | 1-3 µM |

| 2''-fluoro-arabinosylpyrimidines | Varicella Zoster Virus (VZV) | Not specified | Demonstrated susceptibility |

Emerging Antiviral Applications (e.g., Crimean-Congo Hemorrhagic Fever Models)

Recent preclinical studies have identified promising antiviral activity of structural analogs of this compound against emerging viral pathogens, notably Crimean-Congo Hemorrhagic Fever Virus (CCHFV). A screen of nucleoside analogs identified 2'-deoxy-2'-fluorocytidine as a potent inhibitor of CCHFV replication.

In a recombinant fluorescent reporter virus assay, 2'-deoxy-2'-fluorocytidine exhibited an EC50 value of 61 ± 18 nM. This potency is approximately 200 times greater than that of ribavirin (EC50 = 12.5 ± 2.6 μM) and 17 times more potent than favipiravir (T-705) (EC50 = 1.03 ± 0.16 μM), two other antivirals with known activity against CCHFV.

Furthermore, studies have demonstrated a synergistic effect when 2'-deoxy-2'-fluorocytidine is used in combination with favipiravir to inhibit CCHFV replication, without an increase in cytotoxicity. This suggests the potential for combination therapies to enhance antiviral efficacy. The potent in vitro activity of 2'-deoxy-2'-fluorocytidine highlights the promise of 2'-deoxy-2'-fluoro-arabino nucleoside analogs as a class of compounds for the development of therapeutics against CCHFV and potentially other emerging viral diseases.

| Compound | Virus | Potency (EC50) | Synergism |

| 2'-deoxy-2'-fluorocytidine | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 61 ± 18 nM | Acts synergistically with Favipiravir (T-705) |

| Ribavirin | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 12.5 ± 2.6 µM | - |

| Favipiravir (T-705) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 1.03 ± 0.16 µM | Acts synergistically with 2'-deoxy-2'-fluorocytidine |

Structure Activity Relationship Sar Studies and Conformational Analysis

Influence of 2'-Fluorine Configuration on Sugar Pucker and Nucleoside Conformation (e.g., C3'-endo)

The introduction of a fluorine atom at the 2'-position of the sugar ring significantly influences the nucleoside's conformation, a key determinant of its biological activity. oup.comnih.gov The high electronegativity of the fluorine atom alters the stereoelectronic properties of the sugar, thereby influencing the preferred sugar pucker. oup.com In nucleosides, the sugar ring is not planar and can adopt various conformations, with the C2'-endo and C3'-endo puckers being the most common. colostate.eduresearchgate.net The C3'-endo conformation is characteristic of A-form nucleic acids like RNA, while the C2'-endo conformation is found in B-form DNA. glenresearch.comnih.gov

For 2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides (the "ara" configuration), the fluorine atom is in the "up" or β-position. This configuration forces the sugar to adopt a conformation that can be accommodated within a DNA duplex. Specifically, in the context of a DNA duplex, 2'-deoxy-2'-fluoroarabinofuranosyl thymine (B56734) residues have been observed to adopt an O4'-endo sugar pucker. oup.com This contrasts with 2'-fluororibonucleosides (with the fluorine in the "down" or α-position), which favor a C3'-endo pucker, mimicking the conformation of RNA. glenresearch.comnih.gov The preference of 2'-fluoro-arabinonucleosides for a conformation compatible with B-form DNA is thought to be a result of steric constraints, where a C2'-endo pucker would lead to unfavorable interactions between the 2'-fluorine and the base. oup.com

The conformational rigidity imposed by the 2'-fluoro substituent is a critical factor. iu.edu By preorganizing the sugar into a specific pucker, the fluorine modification can enhance binding affinity to target enzymes or nucleic acid structures. nih.gov For instance, oligonucleotides containing 2'-deoxy-2'-fluoro-arabinonucleotides exhibit increased stability when hybridized to RNA, a property attributed to the conformational preferences of the modified sugar. nih.govnih.gov

| Sugar Modification | Predominant Sugar Pucker | Impact on Duplex Stability |

| 2'-Fluoro-ribo | C3'-endo | Stabilizes A-form (RNA-like) duplexes |

| 2'-Fluoro-arabino | O4'-endo / C2'-endo | Stabilizes B-form (DNA-like) duplexes |

Stereochemical Determinants of Biological Activity (Alpha vs. Beta Anomers)

The stereochemistry at the C1' position of the sugar, which links the sugar to the nucleobase, gives rise to two anomers: alpha (α) and beta (β). differencebetween.comcazypedia.org In the β-anomer, the nucleobase is on the same side of the sugar ring as the C5' exocyclic group, which is the configuration found in natural nucleosides. emerypharma.com In the α-anomer, the nucleobase is on the opposite side. youtube.com

This stereochemical difference has profound implications for biological activity. Generally, the β-anomers of nucleoside analogs are the biologically active forms, as they mimic the natural substrates of cellular enzymes like polymerases and kinases. The α-anomers, in contrast, are often inactive or significantly less potent. For example, studies on the oxidative DNA lesion FaPydG showed that the β-anomer could be recognized by DNA polymerases, whereas the α-anomer blocked polymerase activity and destabilized the DNA duplex. nih.gov Similarly, in the context of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosyl pyrimidine (B1678525) nucleosides, the β-anomers displayed potent antiviral activity, highlighting the importance of the correct anomeric configuration for biological function. nih.gov The precise spatial arrangement of the nucleobase relative to the sugar moiety is crucial for proper recognition and interaction with the active sites of target enzymes.

Impact of 6-Thio Substitution on Activity Profile

The substitution of the oxygen atom at the 6-position of the guanine (B1146940) base with a sulfur atom, creating a 6-thioguanine (B1684491) moiety, significantly alters the biological properties of the nucleoside. 6-thioguanine and its derivatives are a well-known class of anticancer agents. The corresponding deoxyribonucleoside, 6-thio-2'-deoxyguanosine, has been shown to be incorporated into DNA and induce telomere dysfunction in cancer cells. nih.gov

When incorporated into a 2'-deoxy-2'-fluoro-arabino-guanosine framework, the 6-thio modification is expected to confer a distinct activity profile. The resulting compound, 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine, combines the conformational constraints of the 2'-fluoro-arabino sugar with the unique properties of the 6-thioguanine base. metkinenchemistry.com The 6-thio substitution can affect hydrogen bonding patterns and stacking interactions within DNA, and its metabolites can inhibit enzymes involved in nucleotide metabolism. For instance, 6-thio-dGTP, the triphosphate metabolite of 6-thio-2'-deoxyguanosine, inhibits telomere elongation by telomerase. biorxiv.orgnih.gov This suggests that the 6-thio modification in this compound could direct its activity towards pathways involving telomerase or DNA replication, potentially leading to a potent and specific anticancer effect.

Effects of Modifications at Other Sugar Positions (e.g., 4'-thio, 3'-branched)

Modifications at other positions of the sugar ring, such as the 4' and 3' positions, also have a significant impact on the conformation and biological activity of nucleoside analogs.

3'-Branched Modifications: The introduction of branched substituents at the 3'-position of the sugar ring can also influence the nucleoside's properties. While specific data on 3'-branched derivatives of this compound is limited, studies on other nucleosides indicate that such modifications can affect enzyme recognition and metabolic activation. Structural changes at the 3' position can impact the interaction with enzymes like topoisomerase II and influence apoptotic activity. nih.gov

| Modification Position | Substituent | Effect on Conformation/Activity |

| 4' | Thio (Sulfur) | Alters sugar pucker (e.g., to Northern conformation), can inhibit RNase H activity. researchgate.netsigmaaldrich.com |

| 3' | Branched groups | Can influence interactions with enzymes like topoisomerase II. nih.gov |

Correlation between Conformational Preference and Biological Efficacy

A strong correlation exists between the conformational preference of a nucleoside analog and its biological efficacy. nih.gov The sugar pucker plays a crucial role in determining how a modified oligonucleotide will interact with its target and with cellular machinery. researchgate.net For antisense oligonucleotides, for example, the ability to adopt a conformation that supports RNase H-mediated cleavage of the target RNA is essential for activity. This often requires a sugar pucker that is compatible with a B-form-like duplex geometry. researchgate.net

The C3'-endo conformation is generally associated with A-form helices (RNA), while the C2'-endo conformation is characteristic of B-form helices (DNA). x3dna.org The ability of the 2'-fluoro-arabino modification to favor a southern (C2'-endo-like) or O4'-endo conformation is thought to be a key reason for the enhanced stability and biological activity of 2'F-ANA oligonucleotides. oup.comnih.gov This conformational preorganization reduces the entropic penalty of binding to a target nucleic acid strand. oup.com Therefore, the specific conformation adopted by this compound, dictated by its 2'-fluoro-arabino configuration, is a critical factor in its potential therapeutic efficacy, as it governs how the molecule is recognized and processed by cellular enzymes and how it interacts with nucleic acid structures.

Biochemical Fate and Interactions Within Biological Systems

Substrate Recognition by Cellular Enzymes

The triphosphate form of 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine is a substrate for various cellular enzymes, a critical aspect for its incorporation into nucleic acids. Due to its structural similarity to natural deoxyribonucleotides, DNA polymerases can recognize and incorporate 2'-fluoroarabinonucleic acid (2'F-ANA) analogs into a growing DNA strand nih.gov. Specifically, research has shown that 2'-Deoxy-6-thioguanosine 5'-triphosphate, a closely related analog, can be efficiently utilized by human DNA polymerases α, δ, and γ.

Furthermore, other key enzymes in nucleic acid metabolism have demonstrated compatibility with 2'F-ANA. T4 polynucleotide kinase (T4 PNK) can efficiently phosphorylate the 5'-hydroxyl group of 2'F-ANA oligonucleotides, and T4 DNA ligase can subsequently ligate these phosphorylated fragments rsc.org. This broad substrate compatibility allows for the enzymatic manipulation and integration of 2'F-ANA, and by extension, oligonucleotides containing this compound, within cellular pathways.

Stability of Modified Nucleoside Linkages (e.g., Phosphodiester, Phosphorothioate)

Oligonucleotides containing 2'F-ANA modifications exhibit significantly enhanced stability against nuclease degradation, a crucial attribute for their potential therapeutic applications nih.gov. This increased resistance to cleavage by cellular nucleases is a hallmark of the 2'-fluoroarabino sugar modification.

The stability of the internucleotide linkages can be further augmented by replacing the standard phosphodiester bond with a phosphorothioate linkage. Phosphorothioate 2'F-ANA oligonucleotides are routinely used to further increase nuclease resistance glenresearch.com. While the phosphodiester linkages in 2'-F-RNA are not resistant to nucleases, the corresponding phosphorothioate linkages show high resistance glenresearch.comglenresearch.com. This enhanced stability ensures the longevity of the modified oligonucleotide within a biological system, allowing for sustained interaction with its target.

Interaction with Ribonuclease H (RNase H) and Antisense Mechanisms

A pivotal feature of 2'F-ANA modified oligonucleotides is their ability to form hybrids with RNA that are substrates for Ribonuclease H (RNase H) nih.govnih.govresearchgate.net. This enzymatic activity is central to the mechanism of action for many antisense oligonucleotides, as RNase H cleaves the RNA strand of the DNA/RNA or modified DNA/RNA duplex, leading to gene silencing.

However, the incorporation of a 6-thioguanosine (B559654) modification within the DNA strand of an RNA/DNA hybrid has been shown to decrease the cleavage rate by both E. coli and human RNase H by approximately 10-fold wesleyan.edu. This suggests that while the 2'F-ANA backbone facilitates RNase H recognition, the presence of the 6-thioguanine (B1684491) base may modulate the enzyme's activity. Despite this reduction in cleavage rate, 2'F-ANA constructs can still support high levels of enzymatic degradation, making them effective mimics of native substrates for RNase H nih.gov. Uniformly modified phosphorothioate 2'F-ANA, while highly nuclease-resistant, is not as well recognized by RNase H, but this can be overcome by creating "gapmer" structures with a central DNA core glenresearch.com.

Formation of Modified Oligonucleotides (e.g., 2'F-ANA)

The synthesis of oligonucleotides containing this compound is achieved through solid-phase phosphoramidite chemistry umich.edu. This method allows for the sequential addition of nucleotide monomers to a growing oligonucleotide chain on a solid support. The process involves the preparation of a this compound phosphoramidite building block, which is then incorporated into the desired sequence using an automated DNA synthesizer nih.govumich.edu.

The synthesis of the 2'-fluoroarabinonucleoside 3'-O-phosphoramidite monomers is a critical first step nih.gov. For the incorporation of phosphorothioate linkages, a sulfurization step is included in the synthesis cycle umich.edu. The assembly of 2'F-ANA sequences generally requires longer coupling and, for phosphorothioates, longer sulfurization times compared to standard DNA synthesis umich.edu. Following assembly, the oligonucleotide is cleaved from the solid support and deprotected to yield the final product.

Influence on Nucleic Acid Duplex Stability and Conformation (e.g., RNA/DNA hybrids)

The incorporation of this compound into an oligonucleotide has a notable impact on the stability and conformation of the resulting nucleic acid duplexes. The 2'F-ANA modification itself generally increases the thermal stability of duplexes formed with a complementary RNA strand, with an approximate increase of 1°C per modification nih.gov. This enhanced affinity for RNA is a key advantage for antisense applications nih.gov.

Conversely, the 6-thioguanine modification has been shown to have a destabilizing effect on DNA duplexes. The replacement of a guanine (B1146940) with 6-thioguanine in a G-C base pair leads to a moderate decrease in the thermal and thermodynamic stability of the duplex nih.gov. Specifically, this substitution results in a less favorable Gibbs free energy of duplex formation by approximately 1 kcal/mol at 37°C nih.govnih.gov.

Advanced Research Perspectives and Potential Applications

Design and Synthesis of Next-Generation 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine Analogs

The pursuit of more potent and selective therapeutic agents has driven the design and synthesis of a variety of analogs of this compound. These efforts often involve modifications at the sugar moiety and the purine (B94841) base to improve metabolic stability, cellular uptake, and target enzyme inhibition.

A key challenge in the synthesis of 2'-fluoro-arabinonucleosides, particularly with purine bases like 6-thioguanine (B1684491), is achieving the correct stereochemistry at the anomeric center. nih.gov A versatile method for introducing the 2'-α-fluoro group is the DAST (diethylaminosulfur trifluoride) fluorination of an arabinonucleoside precursor. nih.gov Chemo-enzymatic methods have also proven to be practical for the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides. nih.gov These methods can offer high stereoselectivity and are applicable for larger-scale synthesis. nih.gov

The design of next-generation analogs often incorporates additional modifications. For instance, the introduction of a 4'-substituent on the sugar ring has been a successful strategy for other nucleoside analogs, leading to compounds with potent antiviral activities. nih.gov The synthesis of 4'-substituted-2'-deoxy-2'-fluoro nucleoside analogs has been accomplished, although the antiviral activity of the resulting compounds can be variable. nih.gov Another approach involves the synthesis of C-2'-branched arabinonucleosides, which have shown promising cytotoxicity against tumor cells. nih.gov

Furthermore, modifications to the purine base are a critical aspect of analog design. The synthesis of 6-thioguanosine (B559654) phosphoramidite, with a protecting group for the thio-function, has been developed for incorporation into oligoribonucleotides, demonstrating the stability of the thiopurine moiety under the conditions of RNA synthesis. nih.gov This opens up possibilities for creating novel oligonucleotides containing this compound for various therapeutic and research applications.

Mechanistic Elucidation of Selective Toxicity

The therapeutic utility of a cytotoxic agent is critically dependent on its ability to selectively kill cancer cells while sparing normal, healthy cells. The selective toxicity of nucleoside analogs like this compound is often rooted in the biochemical differences between malignant and normal cells.

A primary mechanism underlying the selective toxicity of arabinosyl nucleosides is their differential metabolism in cancer cells. For instance, arabinosylguanine, a related compound, is selectively cytotoxic to T-leukemic cells because these cells, unlike other cell types, can phosphorylate it to its active triphosphate form. nih.gov This active form can then inhibit DNA synthesis, leading to cell death. nih.gov It is plausible that this compound exerts its selective effects through a similar mechanism, relying on specific kinases that are overexpressed or more active in certain cancer types.

Furthermore, the transformation process itself can render cancer cells more vulnerable to certain therapeutic interventions. Transformed cells often have a deregulated cell cycle, which can create a synthetic lethal relationship with the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (cdk2). nih.gov Peptides that inhibit cyclin/cdk2 have been shown to preferentially induce apoptosis in transformed cells. nih.gov Given that nucleoside analogs can interfere with DNA replication, a process tightly linked to the cell cycle, inhibiting DNA synthesis in cells with a compromised cell cycle checkpoint could lead to a potent and selective anti-cancer effect.

Another aspect of selective toxicity can be the induction of reactive oxygen species (ROS) in cancer cells. Some small molecules have been shown to selectively increase ROS levels in cancer cells, leading to oxidative stress and apoptosis, while not affecting normal cells. nih.gov The mechanism can involve the depletion of cellular antioxidants like glutathione. While not directly demonstrated for this compound, this represents a potential avenue for its selective action that warrants further investigation.

Rational Design Based on Structure-Guided Drug Discovery

The rational design of novel therapeutics aims to leverage the structural and biochemical differences between host and target cells or between normal and pathological cellular processes. nih.gov For arabinosyl nucleosides, this often involves targeting enzymes involved in DNA and RNA synthesis. nih.gov

Structure-guided drug discovery for this compound analogs would involve a detailed understanding of the three-dimensional structures of their target enzymes, such as DNA polymerases or ribonucleotide reductase. By understanding the active site of these enzymes, medicinal chemists can design modifications to the nucleoside analog that enhance its binding affinity and inhibitory activity.

A successful example of rational design in a related class of compounds is the development of 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl pyrimidines. The introduction of a selenium atom at the 4'-position was a deliberate design choice to create a novel template for anticancer agents. mdpi.com This modification led to a compound with highly potent anticancer activity. mdpi.com

Development as Research Tools in Molecular Biology

Beyond their therapeutic potential, 2'-deoxy-2'-fluoro-arabinonucleosides, and the oligonucleotides derived from them (termed 2'-fluoro-arabinonucleic acids or FANA), have emerged as powerful research tools in molecular biology. nih.govacs.orgresearchgate.net Their unique chemical and physical properties make them ideal for probing and manipulating nucleic acid structures and functions.

One of the key features of FANA is its ability to form stable hybrids with both DNA and RNA. nih.govresearchgate.net The 2'-fluoro modification enhances the binding affinity of the oligonucleotide to its complementary strand. nih.gov This property is particularly useful in antisense applications, where FANA oligonucleotides can be used to specifically bind to and promote the degradation of target messenger RNAs (mRNAs), thereby silencing gene expression. nih.govresearchgate.net Importantly, FANA/RNA hybrids are recognized as substrates by RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid, which is a key mechanism for antisense activity. nih.gov

FANA has also been instrumental in the study of non-canonical DNA structures like G-quadruplexes and i-motifs. nih.govacs.orgresearchgate.net These structures are found in telomeric regions and gene promoter regions and are implicated in cancer and aging. The conformational preferences of FANA monomers can be used to stabilize these structures, allowing for their detailed biophysical and structural characterization. nih.govacs.orgresearchgate.net

Furthermore, the enzymatic machinery of the cell can interact with FANA in interesting ways. DNA polymerases have been shown to be capable of synthesizing FANA strands from a DNA template, and FANA can, in turn, serve as a template for DNA synthesis. nih.govacs.orgrsc.orgrsc.org This has led to the concept of FANA as a "xeno-nucleic acid" (XNA) that can store and transfer genetic information. rsc.orgrsc.org This opens up exciting possibilities for the development of novel molecular biology tools and for the study of the fundamental principles of genetic information storage and transfer.

Synergistic Effects in Preclinical Combination Strategies

To enhance therapeutic efficacy and overcome drug resistance, combination therapies are a cornerstone of modern cancer treatment. The preclinical evaluation of this compound in combination with other anticancer agents is a logical step in its development. While specific preclinical combination studies for this exact compound are not widely reported, the rationale for such strategies can be inferred from studies with related purine nucleoside analogs.

Purine nucleoside analogs are often combined with other chemotherapeutic agents. For example, pentostatin, another purine analog, has been studied in combination with alkylating agents and other novel purine analogs in patients with various lymphomas and leukemias. nih.govresearchgate.net These combinations aim to target different cellular pathways simultaneously to achieve a synergistic killing of cancer cells. nih.govresearchgate.net

A potential synergistic partner for this compound could be an agent that targets cellular metabolism. For instance, 2-deoxy-D-glucose, a glucose analog that inhibits glycolysis, has been shown to have synergistic effects with the tyrosine kinase inhibitor erlotinib (B232) in non-small cell lung cancer cells. uobaghdad.edu.iq Given that cancer cells often exhibit altered metabolism (the Warburg effect), combining a nucleoside analog that disrupts DNA synthesis with a drug that targets cellular energy production could be a highly effective strategy.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2'-Deoxy-2'-fluoro-arabino-6-thioguanosine with high purity?

- Methodological Answer : Synthesis typically employs phosphoramidite chemistry (e.g., Scheme 2 in ), involving sequential protection of the sugar moiety, thioguanine coupling, and fluorination at the 2'-arabino position. Critical steps include using DEAD (diethyl azodicarboxylate) for nucleophilic substitution and HPLC purification to isolate the product. Enzymatic incorporation into oligonucleotides may require polymerase optimization, as demonstrated for 2'-F-ANA systems .

Q. How does the fluorinated arabinose configuration influence the nucleoside's conformational stability?

- Methodological Answer : The 2'-fluoro modification induces a C2'-endo sugar pucker, stabilizing the North-type conformation. This can be confirmed via NMR (e.g., H and F NMR) to assess coupling constants (e.g., ) and X-ray crystallography for spatial resolution. Comparative studies with ribose or deoxyribose analogs reveal enhanced rigidity, impacting base-pairing dynamics .

Q. What analytical techniques are optimal for assessing the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays should include:

- pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C, followed by HPLC-MS quantification of degradation products.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting transitions.

- Enzymatic resistance : Expose to serum nucleases and monitor cleavage via gel electrophoresis .

Advanced Research Questions

Q. How can researchers resolve contradictions in duplex stability data involving this compound?

- Methodological Answer : Discrepancies often arise from experimental variables:

- Ionic conditions : Ammonium ions stabilize Hoogsteen base-pairing in poly(A) duplexes, while low pH destabilizes 2'-F-arabino modifications. Compare stability under controlled ionic strength (e.g., 150 mM NaCl vs. NH) .

- Sequence context : Use isothermal titration calorimetry (ITC) to quantify binding affinities in different RNA/DNA hybrid sequences.

- Validation : Cross-reference with circular dichroism (CD) spectra to confirm structural homogeneity .

Q. What strategies enhance siRNA activity when incorporating 2'-F-arabino-6-thioguanosine modifications?

- Methodological Answer :

- Positional effects : Incorporate the modification into the antisense strand’s seed region (positions 2–8) to improve target RNA binding.

- Sugar pucker optimization : Leverage the C2'-endo conformation to enhance RNase H recruitment, as shown in 2'-F-ANA:RNA duplexes .

- Serum stability : Assess half-life in fetal bovine serum (FBS) and modify backbone phosphates with thiophosphate linkages to resist exonuclease degradation .

Q. What experimental designs are critical for studying the compound’s biodistribution in vivo?

- Methodological Answer :

- Radiolabeling : Synthesize a radiofluorinated analog (e.g., [18F]F-AraG) for PET imaging, ensuring isotopic purity >95% via radio-HPLC .

- Animal models : Administer in murine models (e.g., xenografts) and quantify uptake in target tissues (e.g., liver, kidneys) using gamma counting.

- Metabolite analysis : Extract plasma at timed intervals and identify metabolites via LC-MS/MS to distinguish intact nucleosides from cleaved products .

Data Interpretation and Optimization

Q. How should researchers optimize incorporation efficiency of 2'-F-arabino-6-thioguanosine into oligonucleotides?

- Methodological Answer :

- Polymerase screening : Test T7 RNA polymerase or engineered mutants (e.g., Y639F) for improved tolerance of 2'-F-arabino modifications.

- Template design : Use GC-rich templates to reduce steric hindrance during elongation.

- Kinetic analysis : Measure values for nucleotide triphosphate (NTP) analogs to identify rate-limiting steps .

Q. What mechanisms underlie the destabilization of RNA duplexes by 2'-F-arabino modifications in certain contexts?

- Methodological Answer :

- Electrostatic repulsion : The electronegative fluorine atom disrupts hydrogen bonding networks, particularly in A-form helices.

- Hydration effects : Use molecular dynamics (MD) simulations to compare water density around 2'-F vs. 2'-OH groups.

- Base-pairing specificity : Employ fluorescence anisotropy to measure binding to complementary RNA/DNA strands under varying salt conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.